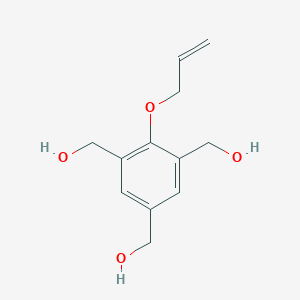
ar-(Allyloxy)benzenetrimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ar-(Allyloxy)benzenetrimethanol is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an allyloxy group attached to a benzene ring substituted with three methylol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ar-(Allyloxy)benzenetrimethanol typically involves the reaction of 2,4,6-trimethylolbenzene with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the allyl group and the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: ar-(Allyloxy)benzenetrimethanol undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
ar-(Allyloxy)benzenetrimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ar-(Allyloxy)benzenetrimethanol involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in various chemical reactions, while the benzene ring provides stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
ar-(Allyloxy)benzenetrimethanol can be compared with similar compounds such as:
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
1-Allyloxy-2-hydroxybenzophenone: Used in the preparation of grafted polymers for electrical applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of allyloxy and methylol groups makes it versatile for various applications.
Properties
CAS No. |
10580-81-1 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol |
InChI |
InChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2 |
InChI Key |
LCZGQAGYKBQHKZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
Key on ui other cas no. |
64051-40-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















